molecular formula C19H28N4 B6992609 N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N'-phenylpropane-1,3-diamine

N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N'-phenylpropane-1,3-diamine

Cat. No.: B6992609
M. Wt: 312.5 g/mol
InChI Key: MJYFKPJWKUUGAV-UHFFFAOYSA-N
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Description

N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N’-phenylpropane-1,3-diamine is a synthetic organic compound with a complex structure. It features a cyclopentyl ring, a pyrazole moiety, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N'-phenylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4/c1-23-15-16(14-22-23)13-17-7-5-10-19(17)21-12-6-11-20-18-8-3-2-4-9-18/h2-4,8-9,14-15,17,19-21H,5-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYFKPJWKUUGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCCC2NCCCNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N’-phenylpropane-1,3-diamine typically involves multiple steps:

    Formation of the pyrazole moiety: This can be achieved by reacting 1-methylpyrazole with appropriate reagents.

    Cyclopentyl ring attachment: The pyrazole derivative is then reacted with cyclopentyl bromide under basic conditions to form the cyclopentyl-pyrazole intermediate.

    Phenylpropane-1,3-diamine incorporation: The final step involves coupling the cyclopentyl-pyrazole intermediate with phenylpropane-1,3-diamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Automated synthesis: To reduce human error and increase efficiency.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N’-phenylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Protein Binding: Studied for its ability to bind to certain proteins, affecting their function.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Material Science: Used in the synthesis of novel materials with unique properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N’-phenylpropane-1,3-diamine exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-methylpyrazol-4-yl)methyl]cyclopentylamine
  • N-phenylpropane-1,3-diamine
  • Cyclopentylpyrazole derivatives

Uniqueness

N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N’-phenylpropane-1,3-diamine is unique due to its combination of a cyclopentyl ring, pyrazole moiety, and phenyl group, which imparts distinct chemical and biological properties not found in similar compounds.

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